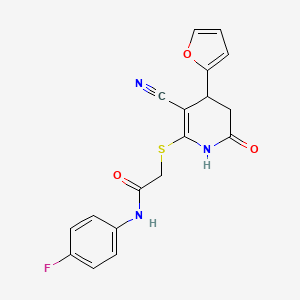

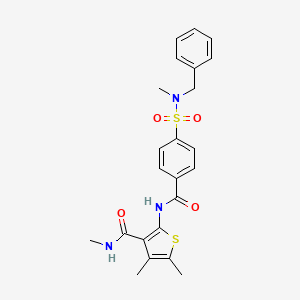

![molecular formula C17H19N5OS B2534988 (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone CAS No. 1172471-75-8](/img/structure/B2534988.png)

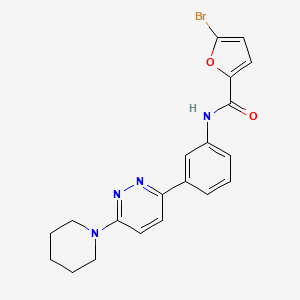

(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a benzothiazole, a piperazine, and a pyrazole ring. Benzothiazoles are heterocyclic compounds with diverse biological activities . Piperazines are often used in the development of pharmaceuticals . Pyrazoles are known for their wide range of biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole and pyrazole rings in separate steps, followed by their connection via the piperazine ring . The exact synthetic route would depend on the specific substituents on each ring.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole, piperazine, and pyrazole rings. Each of these rings has distinct reactivity patterns .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole, piperazine, and pyrazole rings. For example, the compound’s solubility, stability, and reactivity would all be affected by these structural features .Wissenschaftliche Forschungsanwendungen

Anti-mycobacterial Activity

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a promising new anti-mycobacterial chemotype. A study involving the synthesis and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides revealed significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Among these compounds, the 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones emerged as particularly promising, with six compounds showing low micromolar activity (MICs 2.35-7.94 μM) and low cytotoxicity. A quantitative structure-activity relationship (QSAR) model indicated a strong predictive ability for anti-mycobacterial activity, emphasizing the therapeutic potential of these compounds (Pancholia et al., 2016).

Antimicrobial Activity

Another study focused on the synthesis of new pyridine derivatives incorporating the benzothiazole and piperazine moieties, showcasing variable and modest antimicrobial activity against a range of bacteria and fungi. This research contributes to the ongoing exploration of benzothiazole derivatives as potential antimicrobial agents, highlighting the importance of structural diversity in the development of new therapeutic compounds (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

A series of novel thiophene containing 1,3-diarylpyrazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Compounds demonstrated significant growth inhibitory effects, particularly on Raji and HL60 cancer cells, suggesting potential for further development as anticancer agents. The study also included in silico evaluations of physicochemical properties, indicating good oral absorption and drug-likeness of the synthesized compounds (Inceler, Yılmaz, & Baytas, 2013).

Antiproliferative Activity

The synthesis of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone and its evaluation for antiproliferative activity highlight the potential of benzothiazole derivatives in cancer research. The compound's structure was elucidated through various spectroscopic methods, and its molecular interactions were analyzed, indicating a possible mechanism for its antiproliferative effects (Benaka Prasad et al., 2018).

Wirkmechanismus

Target of action

and anti-tubercular activities. These compounds might interact with various enzymes or receptors in the microbial cells, disrupting their normal functions.

Mode of action

Benzothiazole derivatives have been suggested to have membrane perturbing as well as intracellular modes of action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-2-22-14(7-8-18-22)16(23)20-9-11-21(12-10-20)17-19-13-5-3-4-6-15(13)24-17/h3-8H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPRUPWRALDYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

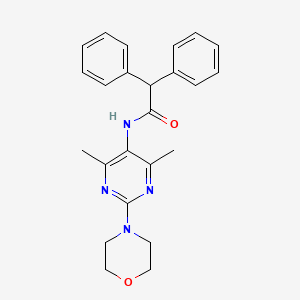

![2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2534912.png)

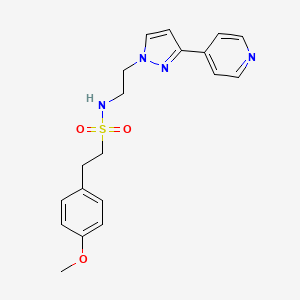

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2534917.png)

![N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2534920.png)

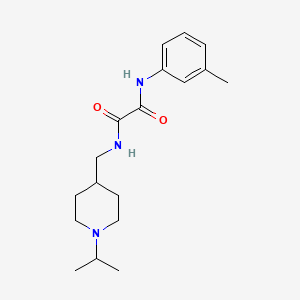

![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)